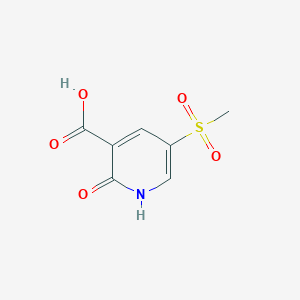
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, also known as MOPC, is a pyridine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MOPC is a versatile molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Catalyst in Cationic Cyclizations
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid plays a role in chemical synthesis, particularly in cationic cyclizations. Haskins and Knight (2002) demonstrated the effectiveness of sulfonamides, like 5-methylsulfonyl pyridines, in inducing cyclisation reactions to form complex polycyclic systems, which are significant in the development of various pharmaceuticals and complex organic molecules (Haskins & Knight, 2002).
Precursor in Microwave-Assisted Synthesis
Matloobi and Kappe (2007) explored the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives using 2-methylsulfonyl pyrimidines, which can be derived from compounds similar to this compound. This method is significant for rapid and efficient synthesis of pyrimidine derivatives, which are key in pharmaceuticals (Matloobi & Kappe, 2007).
Synthesis of Antihypertensive Agents
Finch et al. (1979) researched the synthesis of various 5-thio-2-pyridinecarboxylic acid derivatives, closely related to this compound, revealing their potential as orally active antihypertensive agents. This shows the compound's relevance in the development of cardiovascular drugs (Finch et al., 1979).
Inhibitor of Prolyl 4-Hydroxylase
Research by Dowell and Hadley (1992) suggests that derivatives of pyridine dicarboxylic acid, structurally similar to this compound, are potent inhibitors of prolyl 4-hydroxylase. These inhibitors play a crucial role in regulating collagen synthesis, and therefore could be significant in treatments related to tissue repair and fibrosis (Dowell & Hadley, 1992).
Antibody Generation for Sulfonamide Antibiotics
Adrián et al. (2009) developed antibodies against 5-[6-(4-aminobenzenesulfonylamino)pyridin-3-yl]-2-methylpentanoic acid, a compound structurally akin to this compound, for the detection of sulfonamide antibiotics in milk. This demonstrates its potential application in food safety and pharmaceutical analysis (Adrián et al., 2009).
Surface Active Agent in Antibacterial Synthesis
El-Sayed (2006) discovered the use of sulfonamide derivatives in synthesizing biologically active heterocycles with antimicrobial activity, which can be used as surface active agents. This highlights the compound's application in developing new antimicrobial agents and surfactants (El-Sayed, 2006).
Eigenschaften
IUPAC Name |
5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMOBCKYMMMKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)
![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)
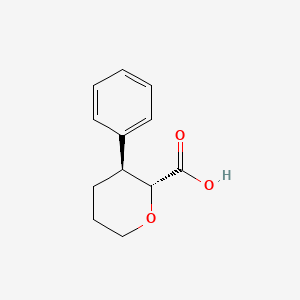
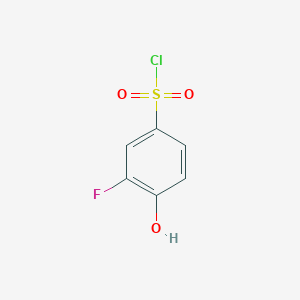

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)
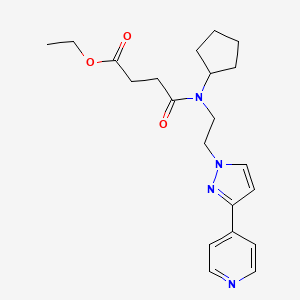
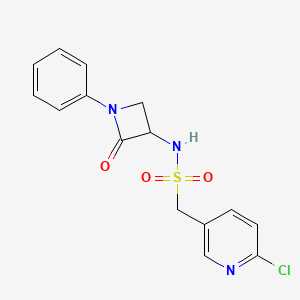
![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)
![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)

![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)